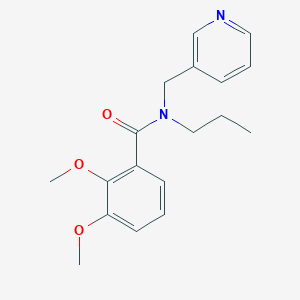![molecular formula C17H13FN6O B5904365 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5904365.png)
4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using different methods.
作用機序
The mechanism of action of 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine involves the inhibition of protein kinase B (Akt) activity. This enzyme plays a critical role in cell signaling and growth, and its overactivity has been linked to the development of cancer and other diseases. By inhibiting Akt activity, 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine has been shown to have biochemical and physiological effects on cells and tissues. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. Furthermore, 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine in lab experiments include its unique chemical structure, which makes it a potential candidate for the development of new drugs. It also has inhibitory effects on certain enzymes, such as Akt, which are important in cell signaling and growth. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine. One potential direction is the development of new drugs for the treatment of cancer and other diseases. Another direction is the study of the compound's effects on different enzymes and pathways involved in cell signaling and growth. Additionally, the potential anti-inflammatory effects of 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine could be further investigated for the treatment of inflammatory diseases.
合成法
The synthesis of 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine involves the reaction of 2-amino-4-chloropyrimidine, 2-fluorophenylhydrazine, and isoxazol-3-ylmethyl chloride in the presence of a base. The reaction is carried out in a solvent, such as N,N-dimethylformamide (DMF), at a specific temperature and pressure. The resulting product is then purified using different techniques, such as column chromatography, to obtain the final product.
科学的研究の応用
4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine has been extensively studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes, such as protein kinase B (Akt), which play a role in cell signaling and growth. This makes 4-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(isoxazol-3-ylmethyl)pyrimidin-2-amine a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
4-[1-(2-fluorophenyl)pyrazol-4-yl]-N-(1,2-oxazol-3-ylmethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O/c18-14-3-1-2-4-16(14)24-11-12(9-21-24)15-5-7-19-17(22-15)20-10-13-6-8-25-23-13/h1-9,11H,10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGVCNJHRXBGBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCC4=NOC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)


amino]methyl}phenyl)acetamide](/img/structure/B5904328.png)
![(2E)-N-[(5-ethylpyridin-2-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B5904332.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-N-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide](/img/structure/B5904333.png)
![4-[(2-methylprop-2-en-1-yl)oxy]-N-(2-morpholin-4-ylbutyl)benzamide](/img/structure/B5904341.png)

![N'-cyclooctyl-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]succinamide](/img/structure/B5904356.png)
![[(3-{[benzyl(2-hydroxyethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5904361.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-(2-fluoro-5-methylphenyl)succinamide](/img/structure/B5904364.png)
![N-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}-1-pyridin-2-ylethanamine](/img/structure/B5904370.png)
![N-[2-(allyloxy)benzyl]-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B5904371.png)
![3-(butyrylamino)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5904375.png)